GCS Enzyme Inhibition: Null Activity vs. Potent Inhibition by D-Threo-PDMP
D,L-Erythro-PDMP does not inhibit glucosylceramide synthase (GCS) at any tested concentration, whereas D-threo-PDMP, the active component of racemic DL-threo-PDMP, inhibits GCS with an IC50 of 5 µM and a Ki of 0.7 µM in a mixed competition mode against ceramide [1]. This fundamental difference is confirmed by multiple sources, including vendor datasheets stating that GCS inhibition resides exclusively in the D-threo (1R,2R) enantiomer and that the erythro mixture lacks this activity entirely [2].
| Evidence Dimension | GCS enzyme inhibition |
|---|---|
| Target Compound Data | No GCS inhibition (0% at up to 100 µM in mouse brain microsomes) |
| Comparator Or Baseline | D-threo-PDMP: IC50 = 5 µM, Ki = 0.7 µM (mixed competition vs. ceramide) |
| Quantified Difference | Complete loss of GCS inhibitory activity (IC50 >100 µM vs. 5 µM) |
| Conditions | Mouse brain/liver microsomes; UDP-glucose:ceramide glucosyltransferase assay |
Why This Matters
For studies requiring ceramide modulation without concomitant GSL depletion, D,L-erythro-PDMP is the mandatory choice, as any threo-containing preparation will confound results through GCS blockade.
- [1] Glycoforum Glycolipid-A06: Sphingolipid Synthesis Inhibitors. D-PDMP IC50 and Ki values. View Source
- [2] Bertin Bioreagent. DL-erythro-PDMP (hydrochloride) Product Information, CAT N°: 22676. View Source
